N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine
Overview
Description
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine: is an organic compound characterized by its unique structure, which includes a morpholine ring and a pyridine ring connected via a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and morpholine.
Nucleophilic Substitution: Morpholine reacts with 2-chloropyridine under basic conditions to form 2-(morpholin-4-yl)pyridine.
Methylation: The intermediate 2-(morpholin-4-yl)pyridine is then treated with formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the N-methyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: N-oxides of the morpholine or pyridine rings.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its ability to interact with various biological targets makes it a candidate for the development of novel therapeutic agents.
Industry
In the materials science field, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the material’s stability and functionality.
Mechanism of Action
The mechanism by which N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in medicinal applications, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[(2-pyridin-4-yl)methyl]amine: Lacks the morpholine ring, which may reduce its versatility in chemical reactions.
N-Methyl-N-[(2-morpholin-4-yl)ethyl]amine: Similar structure but with an ethyl bridge instead of a methyl bridge, potentially altering its reactivity and biological activity.
N-Methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]amine: The position of the nitrogen in the pyridine ring is different, which can affect its chemical properties and interactions.
Uniqueness
N-Methyl-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]amine is unique due to the presence of both a morpholine ring and a pyridine ring, which provides a balance of hydrophilic and hydrophobic properties. This dual functionality enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylpyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBCDNRFJGAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428750 | |
Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869901-11-1 | |
Record name | N-Methyl-1-[2-(morpholin-4-yl)pyridin-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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